molecular formula C8H17NOS B1527046 N-butylidene-2-methylpropane-2-sulfinamide CAS No. 842121-00-0

N-butylidene-2-methylpropane-2-sulfinamide

Cat. No.: B1527046
CAS No.: 842121-00-0
M. Wt: 175.29 g/mol
InChI Key: ZBFJREMTWBYHFO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butylidene-2-methylpropane-2-sulfinamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable substance in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butylidene-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinic acid with butylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the sulfinic acid, followed by the addition of the butylidene derivative.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-butylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides are common products.

  • Reduction: The reduction of the compound can yield amines.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

N-butylidene-2-methylpropane-2-sulfinamide is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes, influencing their activity and leading to the formation of specific products. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

  • tert-Butanesulfinamide

  • (R)-2-Methyl-2-propanesulfinamide

  • (S)-2-Methyl-2-propanesulfinamide

Properties

IUPAC Name

(NE)-N-butylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJREMTWBYHFO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylidene-2-methylpropane-2-sulfinamide

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